molecular formula C18H22N2OS B2481395 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide CAS No. 2034335-35-6

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide

Cat. No.: B2481395
CAS No.: 2034335-35-6
M. Wt: 314.45
InChI Key: WTMIOORFHJWQBB-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide is a synthetic organic compound featuring a thiazole core substituted with a cyclohexyl group and a phenylacetamide side chain. This structure is of significant interest in medicinal chemistry, particularly in the exploration of novel bioactive molecules. Compounds based on the N-(thiazol-2-yl)acetamide scaffold have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, acting as negative allosteric modulators. These molecules are valuable pharmacological tools for studying the physiological functions of this poorly understood Cys-loop receptor . Furthermore, closely related structural analogs have demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, including models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). These compounds can induce cell death by concurrently triggering apoptosis and autophagy, showing promising pharmacokinetic properties and significant reduction of tumor growth in vivo . Researchers can utilize this chemical as a key intermediate or a novel scaffold for developing potential therapeutics targeting ion channels or resistant cancers, as well as for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-17(11-14-7-3-1-4-8-14)19-12-18-20-16(13-22-18)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMIOORFHJWQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in anhydrous ethanol under reflux for 6–8 hours. Cyclohexanecarbothioamide reacts with chloroacetaldehyde, leading to cyclization and the formation of 2-(chloromethyl)-4-cyclohexyl-1,3-thiazole. The mechanism involves nucleophilic attack by the thioamide’s sulfur on the electrophilic α-carbon of chloroacetaldehyde, followed by intramolecular cyclization and elimination of hydrochloric acid.

Critical Parameters :

  • Solvent : Anhydrous ethanol ensures optimal solubility and reaction kinetics.
  • Temperature : Reflux conditions (78°C) accelerate cyclization.
  • Purification : The crude product is recrystallized from ethanol, yielding 65–70% pure thiazole intermediate.

Functionalization of the Chloromethyl Group

The chloromethyl group at position 2 of the thiazole ring is pivotal for subsequent amide bond formation. This step involves converting the chloromethyl moiety into an aminomethyl group, enabling acylation with phenylacetyl chloride.

Azide Intermediate Formation

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole reacts with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-(azidomethyl)-4-cyclohexyl-1,3-thiazole. The azide group serves as a protected amine precursor.

Reduction to Primary Amine

The azide intermediate undergoes reduction using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in methanol. This catalytic hydrogenation produces 2-(aminomethyl)-4-cyclohexyl-1,3-thiazole with >90% conversion efficiency.

Spectroscopic Validation :

  • ¹H NMR : A singlet at δ 4.40–4.44 ppm confirms the methylene group (-CH₂-), while δ 1.20–1.80 ppm corresponds to cyclohexyl protons.
  • ¹³C NMR : Peaks at δ 37.37 ppm (methylene carbon) and δ 18.72 ppm (cyclohexyl carbons) align with expected shifts.

Acylation with Phenylacetyl Chloride

The final step involves coupling the aminomethyl-thiazole intermediate with phenylacetyl chloride to form the target acetamide.

Reaction Protocol

2-(Aminomethyl)-4-cyclohexyl-1,3-thiazole is dissolved in dichloromethane (DCM) under nitrogen atmosphere. Phenylacetyl chloride (1.2 equivalents) is added dropwise at 0°C, followed by triethylamine (2 equivalents) to neutralize HCl byproducts. The mixture is stirred at room temperature for 4 hours.

Optimization Insights :

  • Base Selection : Triethylamine outperforms sodium carbonate in minimizing side reactions.
  • Solvent : DCM ensures homogeneity and facilitates easy isolation.
  • Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Structural Confirmation

  • IR Spectroscopy : A strong absorption at 1650 cm⁻¹ confirms the amide C=O stretch.
  • ¹H NMR : The acetamide’s NH proton appears as a singlet at δ 12.67–12.74 ppm, while phenyl protons resonate at δ 7.23–7.68 ppm.

Alternative Synthetic Routes and Comparative Analysis

Direct Alkylation of 2-Phenylacetamide

An alternative approach involves reacting 2-(chloromethyl)-4-cyclohexyl-1,3-thiazole directly with 2-phenylacetamide under basic conditions. However, this method suffers from low yields (<30%) due to the poor nucleophilicity of the amide’s NH₂ group.

Mitsunobu Reaction for Ether Linkage

Exploring ether linkages, 2-(hydroxymethyl)-4-cyclohexyl-1,3-thiazole is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by reaction with 2-phenylacetic acid. This route yields <20% product, underscoring the superiority of amide coupling.

Challenges and Optimization Strategies

Purification Difficulties

The final product often co-elutes with unreacted phenylacetyl chloride during chromatography. Gradient elution (5→20% ethyl acetate in hexane) resolves this issue.

Scalability Considerations

Large-scale synthesis requires substituting sodium azide with safer reagents (e.g., trimethylsilyl azide) and optimizing hydrogenation pressure (3 atm H₂) to maintain efficiency.

Chemical Reactions Analysis

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide has a molecular formula of C18H22N2OS and a molecular weight of approximately 314.4 g/mol. The compound's thiazole core is crucial for its biological activity, allowing it to interact with multiple cellular targets. Its mechanisms include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes such as COX-2.
  • Antitumor Activity : Induces apoptosis in cancer cells and inhibits tumor proliferation.

Chemistry

This compound serves as a building block for synthesizing more complex thiazole derivatives. Its unique substitution pattern enables the development of novel compounds with enhanced biological activities.

Biology

The compound has shown promising results in antimicrobial studies. It has been tested against various bacteria and fungi, demonstrating broad-spectrum activity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
Similar Thiazole DerivativeAntifungalC. albicans

Medicine

Due to its anti-inflammatory and anticancer properties, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

Case Study: Anticancer Effects
A study evaluated the anticancer effects of thiazole derivatives on human breast cancer cell lines (MCF-7). Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.

Industry

Thiazole derivatives are utilized in producing dyes, pigments, and rubber vulcanization accelerators. Their chemical stability and reactivity make them valuable in industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerase II, leading to DNA damage and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Aryl-Substituted Thiazoles
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: This compound features a dichlorophenyl group directly attached to the acetamide. X-ray crystallography reveals a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, promoting intermolecular N–H⋯N hydrogen bonding (R₂²(8) motif).
  • N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) : The hydroxy and methoxy groups on the phenyl ring may confer antioxidant or COX/LOX inhibitory activity, common in anti-inflammatory agents. The polar substituents increase hydrophilicity, contrasting with the cyclohexyl group’s lipophilicity .
Alkyl/Arylalkyl-Substituted Thiazoles
  • N-(4-(4-Butylphenyl)-1,3-thiazol-2-yl)-2-phenylacetamide: The 4-butylphenyl group introduces a linear alkyl chain, offering moderate lipophilicity.
  • N-[(4-Chlorophenyl)methyl]-2-phenylacetamide (6): Synthesized via a hafnium-based catalyst, this analog replaces the thiazole ring with a chlorophenylmethyl group.

Modifications to the Acetamide Moiety

  • N-(1,3-Thiazol-2-yl)-2-(naphthalen-1-yl)acetamide : The naphthyl group enhances π-π stacking interactions, which could improve binding affinity to aromatic residues in enzymes. However, increased molecular weight may reduce bioavailability compared to the phenylacetamide group .
  • This contrasts with the methylene linker in the target compound, which maintains a simpler electronic profile .

Physicochemical and Pharmacological Implications

Compound Name Thiazole Substituent Acetamide Substituent Molecular Weight Key Properties Evidence Source
N-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide 4-cyclohexylthiazol-2-ylmethyl 2-phenyl - High lipophilicity, steric bulk -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-thiazol-2-yl 3,4-dichlorophenyl 303.17 g/mol Strong hydrogen bonding, crystalline
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-(4-hydroxy-3-methoxyphenyl) acetyl - Antioxidant/anti-inflammatory potential
N-(4-(4-Butylphenyl)-1,3-thiazol-2-yl)-2-phenylacetamide 4-(4-butylphenyl) 2-phenyl - Moderate lipophilicity, linear alkyl chain

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound likely enhances logP values compared to chlorophenyl or hydroxyphenyl analogs, favoring blood-brain barrier penetration .
  • Synthetic Accessibility: Carbodiimide-mediated coupling (e.g., EDC/HCl) is common for acetamide formation, as seen in and .

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its various biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by its thiazole ring, which is known for its diverse biological activity. The molecular formula is C15H18N2OSC_{15}H_{18}N_{2}OS, and it has a molecular weight of approximately 282.38 g/mol. The structural features of this compound suggest potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of a range of bacteria and fungi. For instance, studies have demonstrated that similar thiazole derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
Similar Thiazole DerivativeAntifungalC. albicans

2. Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. This property may make this compound a candidate for treating conditions such as arthritis and other inflammatory disorders.

3. Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor cell proliferation. The presence of the thiazole ring is crucial for its interaction with cellular pathways involved in cancer progression.

Case Study:
A study evaluated the anticancer effects of thiazole derivatives on human breast cancer cell lines (MCF-7). The results showed that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.

Research Findings

Recent research has focused on optimizing the biological activity of thiazole derivatives through structural modifications. Various analogs have been synthesized and screened for enhanced potency against specific targets.

Table 2: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ScreeningIdentified effective concentrations against pathogens
Anti-inflammatory MechanismsInhibition of TNF-alpha and IL-6 production
Antitumor EfficacyInduction of apoptosis in MCF-7 cells

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